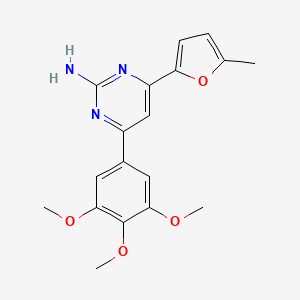

4-(5-Methylfuran-2-yl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(5-Methylfuran-2-yl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with a 5-methylfuran and a 3,4,5-trimethoxyphenyl group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-Methylfuran-2-yl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine typically involves the following steps:

Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic or basic conditions.

Substitution Reactions: The introduction of the 5-methylfuran and 3,4,5-trimethoxyphenyl groups can be achieved through nucleophilic aromatic substitution reactions. These reactions often require the use of strong bases such as sodium hydride or potassium tert-butoxide.

Final Assembly: The final compound is obtained by coupling the substituted pyrimidine with the appropriate amine under conditions that promote amide bond formation, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using optimized reaction conditions to ensure high yield and purity. This may involve continuous flow reactors for better control over reaction parameters and the use of automated systems for precise addition of reagents.

Types of Reactions:

Oxidation: The furan ring in the compound can undergo oxidation reactions to form furanones or other oxidized derivatives.

Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Common reducing agents include hydrogen gas with palladium on carbon, or sodium borohydride.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents under acidic conditions.

Major Products:

Oxidation Products: Furanones, quinones.

Reduction Products: Amines, hydroxylamines.

Substitution Products: Halogenated derivatives, nitro compounds.

Chemistry:

Synthetic Intermediates: The compound can serve as an intermediate in the synthesis of more complex molecules.

Catalysis: It may be used as a ligand in catalytic reactions due to its unique electronic properties.

Biology and Medicine:

Pharmacological Studies: The compound is investigated for its potential as an anti-cancer agent, anti-inflammatory agent, and antimicrobial agent.

Biochemical Research: It can be used to study enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.

Industry:

Material Science: The compound may be explored for its use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(5-Methylfuran-2-yl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. In receptor-mediated pathways, it may act as an agonist or antagonist, modulating signal transduction pathways.

Comparison with Similar Compounds

4-(5-Methylfuran-2-yl)-6-phenylpyrimidin-2-amine: Lacks the trimethoxyphenyl group, which may result in different biological activity.

4-(5-Methylfuran-2-yl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine: Similar structure but with fewer methoxy groups, potentially altering its pharmacokinetic properties.

Uniqueness: The presence of both the 5-methylfuran and 3,4,5-trimethoxyphenyl groups in 4-(5-Methylfuran-2-yl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine provides a unique combination of electronic and steric properties, which can influence its binding affinity and specificity towards biological targets. This makes it a valuable compound for drug discovery and development.

Biological Activity

The compound 4-(5-Methylfuran-2-yl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H15N3O3, and it features a pyrimidine core substituted with a 5-methylfuran and a trimethoxyphenyl group. The presence of these functional groups is believed to contribute to its biological activity.

Research indicates that this compound may function through several mechanisms:

- Inhibition of Kinases : Pyrimidine derivatives often act as kinase inhibitors, which are crucial in cancer therapy due to their role in cell signaling pathways.

- Induction of Apoptosis : The compound has been shown to increase levels of caspase-9, an enzyme that plays a significant role in the apoptotic pathway, suggesting its potential as an anticancer agent .

Anticancer Activity

Recent studies have demonstrated the compound's efficacy against various cancer cell lines. For instance:

- In MCF-7 and MDA-MB-231 breast cancer cells, the compound exhibited IC50 values ranging from 0.87 to 12.91 µM , outperforming the positive control 5-Fluorouracil (5-FU), which had IC50 values of 17.02 µM and 11.73 µM , respectively .

- The selectivity index was notably high, indicating a favorable therapeutic window.

In Vitro Studies

A series of in vitro assays were conducted to evaluate the biological activity:

| Assay Type | Result |

|---|---|

| Cytotoxicity (MCF-7) | IC50 = 0.87 - 12.91 µM |

| Apoptosis Induction | Increased caspase-9 levels (27.13 ng/mL) |

| Kinase Inhibition | Significant inhibition observed |

Pharmacokinetics

The pharmacokinetic profile of the compound was assessed through intravenous and oral administration:

Case Studies

- Breast Cancer Study : A study involving MCF-7 cells showed that treatment with the compound led to significant growth inhibition compared to untreated controls.

- Toxicity Assessment : Acute toxicity tests in Kunming mice indicated no adverse effects at concentrations up to 2000 mg/kg , suggesting a favorable safety profile for further development .

Properties

IUPAC Name |

4-(5-methylfuran-2-yl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O4/c1-10-5-6-14(25-10)13-9-12(20-18(19)21-13)11-7-15(22-2)17(24-4)16(8-11)23-3/h5-9H,1-4H3,(H2,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIBXAVAABVSZLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C2=CC(=NC(=N2)N)C3=CC(=C(C(=C3)OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.